

natural occurrence of 3'-O-Methylcytidine in different organisms

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An In-depth Technical Guide to the Natural Occurrence of **3'-O-Methylcytidine**

Introduction

3'-O-Methylcytidine (m^3C) is a post-transcriptional RNA modification, a chemical alteration to the standard cytidine nucleoside.[1][2] First identified in the total RNA of *Saccharomyces cerevisiae*, its presence has since been confirmed across eukaryotes and in specific viral RNAs.[3][4] This modification plays a crucial role in fine-tuning the structure and function of RNA molecules, thereby influencing fundamental biological processes such as translation, RNA stability, and the cellular stress response.[2][5] This guide provides a comprehensive overview of the natural occurrence of m^3C , its biosynthesis, biological functions, and the experimental methodologies used for its detection and quantification, tailored for researchers and professionals in drug development.

Natural Occurrence and Distribution

3'-O-Methylcytidine is found in various RNA types across different domains of life, although it is most extensively studied in eukaryotes. It is notably present in transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA) and ribosomal RNA (rRNA).[3][6][7]

Eukaryotes

In eukaryotes, m^3C is predominantly found in tRNA molecules, particularly at position 32 in the anticodon loop of specific tRNA isoacceptors for serine, threonine, and arginine.[3][8][9] Its

presence has also been noted at other positions, such as position 47d in the variable loop of tRNASer and position 20 of tRNAMet-e.[3][8] The modification has been identified and quantified in various organisms, including yeast (*Saccharomyces cerevisiae*, *Schizosaccharomyces pombe*), mice, and humans.[3][9] More recently, m³C was discovered in mammalian mRNA, suggesting a broader role in gene expression regulation beyond tRNA-mediated translation.[3][4][6]

Archaea and Bacteria

While the majority of research has focused on eukaryotes, RNA modifications are known to be widespread in both Archaea and Bacteria to help stabilize RNA structures, especially in extremophiles.[10][11] While specific quantitative data for **3'-O-Methylcytidine** in these domains is less prevalent in literature compared to eukaryotes, studies mapping the entire RNA "modifome" have detected m³C in various bacterial species.[12] In archaea, which feature a diverse array of RNA modifications, m³C is also presumed to be present, contributing to the functional repertoire of their stable RNAs.[13][14][15]

Viruses

The m³C modification has been detected in the RNA of several positive-sense RNA viruses, including Zika virus (ZIKV), Hepatitis C virus (HCV), and Dengue virus (DENV).[4] Its presence in viral RNA suggests a potential role in the viral life cycle, possibly influencing viral replication, translation, or evasion of the host immune response.

Quantitative Data on 3'-O-Methylcytidine Occurrence

The following table summarizes the quantitative measurements of m³C levels in different organisms and RNA types as reported in the literature. These values are typically determined by highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Organism/Cell Line	RNA Type	Quantitative Measurement	Reference
Mouse (WT)	tRNA (Liver & Brain)	Baseline levels (reduction observed in KO models)	[3]
Mouse (Mettl2 KO)	tRNA (Liver & Brain)	~35% reduction compared to Wild- Type	[3]
Mouse (Mettl6 KO)	tRNA (Liver & Brain)	~12% reduction compared to Wild- Type	[3]
Human (HeLa, HCT116)	mRNA	~5 m ³ C per 100,000 cytidines	[3]
Human (HeLa, HepG2, etc.)	Small RNA (<200 nt)	0.002% to 0.007% of total cytidine	[16]

Biosynthesis and Regulation

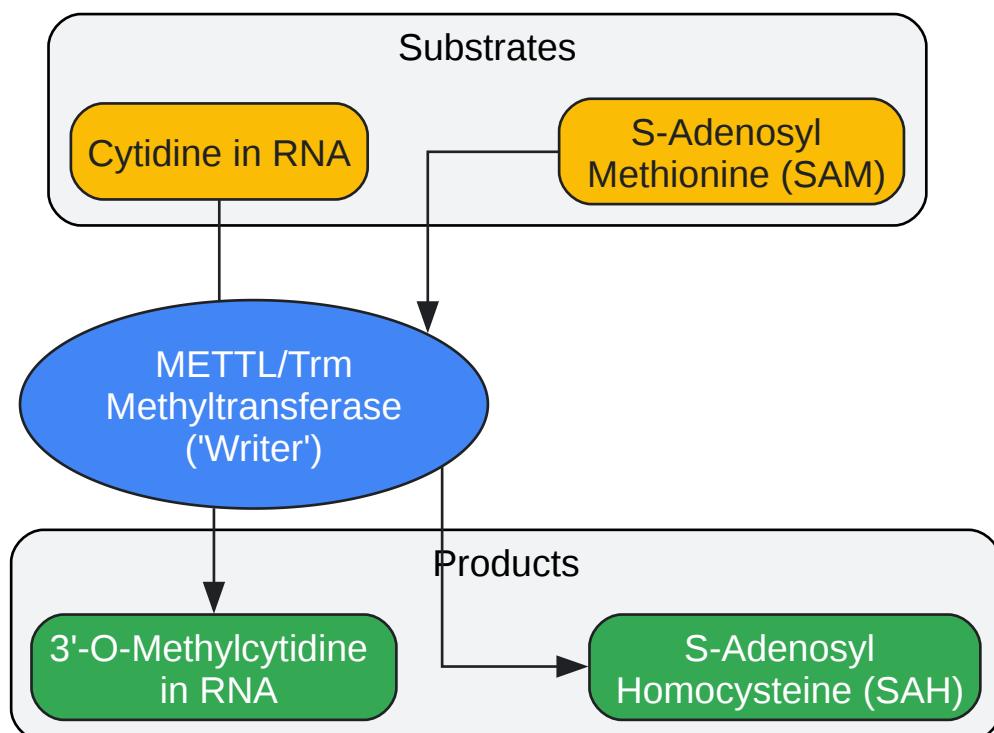
The formation of m³C is catalyzed by a family of S-adenosylmethionine (SAM)-dependent RNA methyltransferases. These "writer" enzymes specifically recognize target cytidine residues within a particular RNA sequence and structural context.

Key Methyltransferases (Writers):

- Yeast: In *S. cerevisiae*, the enzyme Trm140 is responsible for m³C32 formation in both tRNATHr and tRNASer.[3] In the fission yeast *S. pombe*, this function is divided between two homologous enzymes: Trm140 and Trm141.[3][9]
- Humans and Mice: Mammals possess three distinct m³C methyltransferases from the METTL (methyltransferase-like) family:[3][6]
 - METTL2 (TRM141 homolog): Modifies tRNATHr and tRNAArg at position 32.[3][8]
 - METTL6 (TRM140 homolog): Primarily modifies tRNASer isoacceptors.[3][8]

- METTL8: The first identified mRNA-specific m³C methyltransferase.[3][4][6]

The process can be reversed by demethylases, or "erasers." The enzyme ALKBH3 has been shown to have demethylation activity, removing the methyl group from m³C and restoring it to cytidine, indicating that this modification is dynamic.[4]



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Diagram 1: Enzymatic synthesis of **3'-O-Methylcytidine**.

Biological Functions

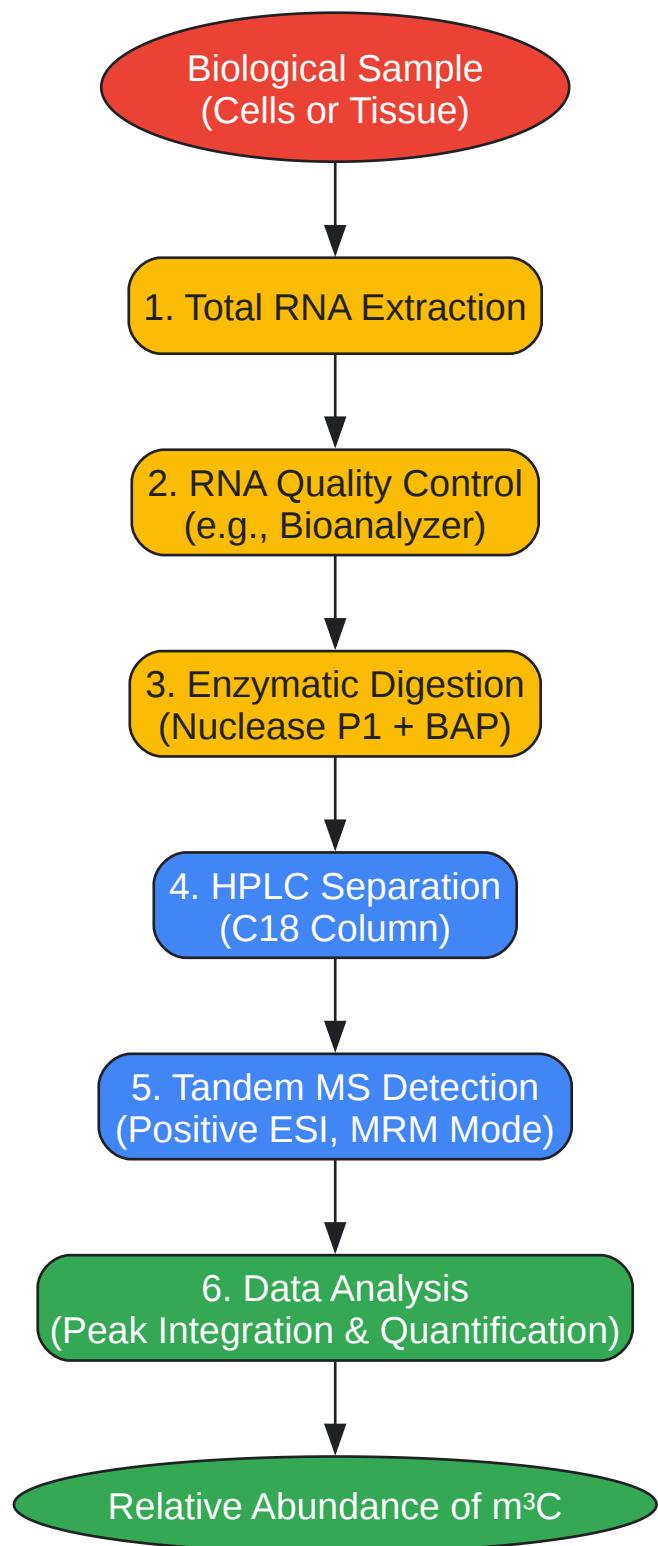
The methylation of cytidine at the N3 position has significant structural and functional consequences for the RNA molecule.

- tRNA Structure and Stability: The m³C modification at position 32 in the anticodon loop influences the local tRNA structure.[2] This structural alteration is critical for proper codon recognition and maintaining the translational reading frame.
- Translation Fidelity: The lack of m³C₃₂ modification can impair translation.[2] The modification helps to reinforce the correct codon-anticodon pairing at the ribosome, thereby

preventing frameshift errors and ensuring the fidelity of protein synthesis.[\[5\]](#)

- mRNA Regulation: The discovery of m³C in mRNA by METTL8 opens up new avenues of investigation.[\[6\]](#) Like other mRNA modifications such as m⁶A, m³C may play a role in regulating mRNA stability, splicing, nuclear export, and translation efficiency, contributing to a dynamic layer of gene expression control known as the "epitranscriptome."[\[2\]](#)[\[3\]](#)





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